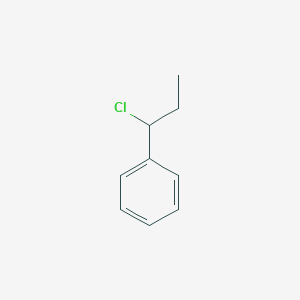

(1-Chloropropyl)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloropropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMVVHAHSRJOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335275 | |

| Record name | (1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylbenzyl chloride appears as a colorless to pale-colored liquid with a pungent odor. Insoluble in water and slightly denser than water. May irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | ETHYLBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26968-58-1, 934-11-2 | |

| Record name | ETHYLBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-chloropropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloropropyl Benzene

Traditional Synthetic Routes

Free Radical Chlorination of Propylbenzene (B89791)

The free radical chlorination of propylbenzene represents a conventional method for synthesizing chlorinated derivatives. This reaction proceeds via a free radical mechanism, typically initiated by UV light. The process involves the substitution of a hydrogen atom on the propyl side chain with a chlorine atom.

However, this method often yields a mixture of products. The chlorination can occur at different positions on the propyl chain, leading to isomers such as (1-Chloropropyl)benzene, (2-Chloropropyl)benzene, and (3-Chloropropyl)benzene. The distribution of these products is influenced by the relative stability of the radical intermediates formed during the reaction. The benzylic position (the carbon atom directly attached to the benzene (B151609) ring) is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. This often makes this compound a major product. chegg.combartleby.com

Research has shown that the selectivity of free radical chlorination can be influenced by reaction conditions such as temperature and the presence of specific initiators. chegg.com For instance, the use of certain catalysts can favor the formation of the desired 1-chloro isomer. Despite its straightforwardness, the lack of high selectivity is a significant drawback of this method for the specific synthesis of this compound.

Reaction of Alcohols with Thionyl Chloride

Another established method for preparing this compound involves the reaction of 1-phenyl-1-propanol with thionyl chloride (SOCl₂). brainly.inyoutube.comlibretexts.org This reaction is a common and efficient way to convert alcohols into their corresponding alkyl chlorides. youtube.comlibretexts.org

The mechanism typically proceeds via an SN2 pathway, which involves the attack of the chloride ion on the carbon atom bearing the hydroxyl group, leading to an inversion of stereochemistry if the starting alcohol is chiral. libretexts.org The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. youtube.com The other byproducts, sulfur dioxide (SO₂) and HCl, are gases, which helps to drive the reaction to completion. libretexts.orgcareerendeavour.com

This method is generally preferred over free radical chlorination for its higher selectivity, as the chlorine atom is specifically introduced at the position of the hydroxyl group.

Modern and Advanced Synthetic Approaches

Friedel-Crafts Alkylation and its Variations

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of modern organic synthesis for attaching alkyl or acyl groups to an aromatic ring. libretexts.org This electrophilic aromatic substitution reaction has been extensively developed and modified for various synthetic applications, including the synthesis of this compound.

Alkylation of Benzene with Chlorinated Propyl Precursors

A direct approach to synthesizing this compound via the Friedel-Crafts reaction involves the alkylation of benzene with a suitable chlorinated propyl precursor, such as 1-chloropropane. cdnsciencepub.comcdnsciencepub.comaskfilo.com In this reaction, benzene acts as the nucleophile, attacking the electrophilic carbocation generated from the alkyl halide.

However, a significant challenge in Friedel-Crafts alkylation with primary alkyl halides like 1-chloropropane is the propensity for carbocation rearrangement. stackexchange.comquora.com The initially formed primary propyl carbocation can undergo a hydride shift to form a more stable secondary carbocation. stackexchange.comquora.com This rearrangement leads to the formation of isopropylbenzene as the major product, rather than the desired n-propylbenzene or, in this specific case, a direct precursor to this compound. askfilo.comstackexchange.com

Research has been conducted to control this rearrangement. For example, a study on the Friedel-Crafts alkylation of benzene with 1,1-d₂-1-chloropropane indicated that while rearrangement to isopropylbenzene occurs, there is minimal isotopic scrambling in the propyl side chain of the n-propylbenzene product, suggesting that protonated cyclopropane intermediates are not major contributors to the reaction pathway under the studied conditions. cdnsciencepub.comcdnsciencepub.com

| Reactants | Catalyst | Major Product(s) | Reference |

| Benzene and 1-chloropropane | AlCl₃ | Isopropylbenzene | askfilo.comstackexchange.com |

| Benzene and 1,1-d₂-1-chloropropane | AlCl₃ | n-propylbenzene, Isopropylbenzene | cdnsciencepub.comcdnsciencepub.com |

Role of Lewis Acid Catalysts (e.g., AlCl₃)

Lewis acids, most commonly aluminum chloride (AlCl₃), play a critical role in Friedel-Crafts alkylation. libretexts.orgquora.com The catalyst's primary function is to generate the electrophile, a carbocation, from the alkyl halide. quora.comquora.com

The mechanism involves the coordination of the Lewis acid with the halogen of the alkyl halide, making the carbon-halogen bond more polarized and facilitating its cleavage to form a carbocation and a complex anion (e.g., AlCl₄⁻). quora.comyoutube.com This carbocation then acts as the electrophile that is attacked by the electron-rich benzene ring. youtube.com

The strength of the Lewis acid can influence the reaction rate and selectivity. While AlCl₃ is a strong and widely used catalyst, other Lewis acids such as FeCl₃, BF₃, and ZnCl₂ can also be employed. quora.com The choice of catalyst can sometimes be tailored to minimize side reactions like carbocation rearrangement and over-alkylation, where the initial product undergoes further alkylation.

| Catalyst | Function | Key Aspect |

| AlCl₃ | Generation of carbocation electrophile | Strong Lewis acid, promotes reaction but can lead to rearrangements |

| FeCl₃ | Lewis acid catalyst | Alternative to AlCl₃, may offer different selectivity |

| BF₃ | Lewis acid catalyst | Can be used in Friedel-Crafts reactions |

| ZnCl₂ | Lewis acid catalyst | Another alternative for promoting alkylation |

Chlorination Reactions from Related Benzene Derivatives (e.g., Ethylbenzene to (1-Chloroethyl)benzene)

The synthesis of this compound can be conceptually understood by drawing parallels with the chlorination of similar alkylbenzenes, such as ethylbenzene. The free radical chlorination of ethylbenzene in the presence of UV light predominantly yields (1-chloroethyl)benzene doubtnut.comvedantu.com. This reaction proceeds via a free radical chain mechanism where a chlorine radical abstracts a hydrogen atom from the benzylic position of the ethyl group. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position highly susceptible to halogenation.

The mechanism involves three key stages:

Initiation: UV light initiates the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a benzylic hydrogen from ethylbenzene, forming a stable ethylbenzyl radical and hydrogen chloride (HCl). This radical then reacts with another molecule of Cl₂ to produce (1-chloroethyl)benzene and a new chlorine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

A common reagent used for such benzylic chlorinations is N-chlorosuccinimide (NCS) ucla.eduorganic-chemistry.orgwikipedia.orgsuru-chem.com. NCS provides a low concentration of chlorine radicals, which can selectively chlorinate the benzylic position without significant competing reactions on the aromatic ring ucla.eduisca.me. The reaction is typically initiated by light or a radical initiator.

| Reagent | Conditions | Major Product |

| Cl₂ | UV light | (1-Chloroethyl)benzene |

| N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN), heat or light | (1-Chloroethyl)benzene |

This analogous reaction provides a foundational understanding for the direct chlorination of propylbenzene to form this compound, where the secondary benzylic position is the primary site of radical attack.

Strategies for Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is a significant challenge in organic synthesis. The chlorine-bearing carbon atom is a stereocenter, meaning the compound can exist as two enantiomers. Stereoselective methods aim to produce a single enantiomer in excess.

Asymmetric Catalysis in Reductive Cross-Coupling

A powerful strategy for the enantioselective synthesis of chiral benzylic chlorides involves asymmetric reductive cross-coupling reactions. Nickel-catalyzed reactions have emerged as a prominent method in this field nih.gov. These reactions typically involve the coupling of an achiral precursor with another molecule under the control of a chiral catalyst, leading to the formation of an enantioenriched product.

For the synthesis of compounds structurally related to this compound, a nickel-catalyzed asymmetric reductive cross-coupling between a vinyl electrophile and a benzyl electrophile can be employed to generate products with aryl-substituted tertiary allylic stereogenic centers nih.gov. While not a direct synthesis of this compound, this methodology establishes the principle of creating chiral benzylic centers using nickel catalysis.

Enantioselective Approaches to Chiral Alkyl Carbinols

An alternative and often more practical approach to obtaining enantiomerically pure this compound is through the synthesis of a chiral precursor, specifically (R)- or (S)-1-phenylpropan-1-ol. This chiral alcohol can then be converted to the corresponding chloride with retention or inversion of configuration, depending on the chosen chlorinating agent and reaction conditions.

Several methods exist for the enantioselective synthesis of 1-phenylpropan-1-ol:

Asymmetric Reduction of Propiophenone: The prochiral ketone, propiophenone, can be enantioselectively reduced to the corresponding alcohol using chiral reducing agents or catalysts.

Enantioselective Addition of Organometallic Reagents to Benzaldehyde: The addition of an ethyl group from an organometallic reagent (e.g., diethylzinc) to benzaldehyde in the presence of a chiral ligand can yield enantioenriched 1-phenylpropan-1-ol.

Once the chiral alcohol is obtained, it can be converted to this compound. This transformation can be achieved using various reagents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The stereochemical outcome of this step is crucial and needs to be carefully controlled.

Chiral Ligand Development for Enantiocontrol (e.g., Bi(oxazoline) Ligands)

The success of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands. For nickel-catalyzed asymmetric cross-coupling reactions, C₂-symmetric chiral bis(oxazoline) (BiOX) ligands have proven to be highly effective nih.gov. These ligands coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction.

The development of sterically hindered chiral biimidazoline ligands has also been reported for the enantioselective benzylic C(sp³)-H bond arylation via photoredox/nickel dual catalysis, leading to the synthesis of chiral 1,1-diaryl alkanes nih.gov. This highlights the ongoing efforts in designing novel chiral ligands to control enantioselectivity in reactions that form C-C bonds at benzylic positions. The principles of using such chiral ligands can be extended to the development of catalysts for the asymmetric synthesis of this compound.

Novel Approaches for Benzene Derivative Synthesis

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental sustainability. These novel approaches offer potential avenues for the synthesis of this compound and other benzene derivatives.

One of the most significant recent advancements is the direct C-H functionalization of aromatic compounds. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Photocatalysis has emerged as a powerful tool for regioselective C-H bond functionalization of benzene derivatives, allowing for the introduction of various functional groups at specific positions on the aromatic ring . For instance, photocatalytic methods have been developed for the C-H alkylation of electron-rich arenes nih.govacs.org. While direct C-H chlorination at the benzylic position is a known process, novel photocatalytic approaches could offer milder reaction conditions and improved selectivity.

Metallaphotoredox catalysis , which combines transition metal catalysis with photoredox catalysis, has opened up new possibilities for cross-coupling reactions nih.govacs.orgprinceton.edu. This dual catalytic system can enable the formation of C-C bonds under mild conditions and has been successfully applied to the synthesis of complex molecules, including those with chiral benzylic centers nih.govnih.gov. The application of metallaphotoredox catalysis could provide a novel and efficient route to this compound or its precursors. For example, an enantioselective benzylic C-H arylation has been achieved using a photoredox/nickel dual catalytic system, demonstrating the potential of this approach for creating chiral centers at the benzylic position nih.gov.

Reaction Mechanisms and Reactivity of 1 Chloropropyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of (1-Chloropropyl)benzene involve the replacement of the chlorine atom by a nucleophile. These reactions can proceed through different mechanistic pathways, namely the S(_N)1 and S(_N)2 mechanisms.

S(_N)1 Pathway Investigations

The S(_N)1 (Substitution Nucleophilic Unimolecular) pathway is a stepwise mechanism that involves the formation of a carbocation intermediate in the rate-determining step. This compound is prone to undergo S(_N)1 reactions due to the stability of the resulting secondary benzylic carbocation. The positive charge on this carbocation is delocalized into the adjacent benzene (B151609) ring through resonance, which significantly lowers the activation energy for its formation.

The tendency of a substrate to undergo solvolysis via the S(_N)1 mechanism can be quantified using the Winstein-Grunwald equation, which relates the rate of solvolysis to the ionizing power of the solvent. The 'm' value from this equation is a measure of the sensitivity of the solvolysis rate to the solvent's ionizing power. A higher 'm' value is indicative of a greater degree of charge separation in the transition state, characteristic of an S(_N)1 mechanism.

Studies on the solvolysis of various alkyl chlorides have provided insights into the S(_N)1 character of this compound's reactivity. The 'm' value for this compound has been determined and compared to other alkyl chlorides, as shown in the table below.

| Compound | 'm' value (Normal Solvolysis) |

| tert-Butyl chloride | 1.00 |

| 1-Phenethyl chloride | 1.056 |

| tert-Amyl chloride | 1.10 |

| This compound | 0.62 |

The 'm' value of 0.62 for this compound, while significant, is lower than that of classic S(_N)1 substrates like tert-butyl chloride and 1-phenethyl chloride. This suggests that while the S(_N)1 pathway is operative, there might be some S(_N)2 character, or the transition state has less charge development compared to the others listed.

S(_N)2 Pathway Investigations

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism involves a single concerted step where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. For this compound, which is a secondary halide, the S(_N)2 pathway is subject to steric hindrance from both the propyl chain and the phenyl group.

Generally, secondary alkyl halides can undergo both S(_N)1 and S(_N)2 reactions, and the preferred pathway is highly dependent on the reaction conditions. Strong, non-basic nucleophiles in polar aprotic solvents tend to favor the S(_N)2 mechanism. However, due to the stability of the benzylic carbocation, the S(_N)1 pathway often competes and can predominate, especially in polar protic solvents. For this compound, the S(_N)2 pathway is less favored compared to primary benzylic halides but can occur under specific conditions.

Catalytic Effects on Solvolytic Reactions

The rate of solvolysis of this compound can be significantly influenced by the presence of electrophilic catalysts. For instance, mercuric chloride (HgCl(_2)) has been shown to catalyze the solvolysis of various alkyl chlorides. The catalyst functions by assisting in the cleavage of the carbon-chlorine bond, thereby facilitating the formation of the carbocation intermediate.

The effect of such catalysis can also be analyzed in the context of the Winstein-Grunwald equation. The 'm' value for the catalyzed reaction provides information about the nature of the transition state in the presence of the catalyst.

| Compound | 'm' value (Normal Solvolysis) | 'm' value (HgCl(_2) Catalyzed) |

| 1-Phenethyl chloride | 1.056 | 0.40 |

| tert-Butyl chloride | 1.00 | 0.50 |

| tert-Amyl chloride | 1.10 | 0.50 |

| This compound | 0.62 | 0.40 |

For this compound, the 'm' value for the mercuric chloride catalyzed solvolysis is 0.40, which is lower than the value for the normal solvolysis (0.62). This decrease suggests that the transition state of the catalyzed reaction has a more dispersed charge and is less sensitive to the ionizing power of the solvent, possibly indicating a degree of S(_N)2 character imparted by the catalyst's involvement.

Competition with Elimination Reactions

Nucleophilic substitution reactions of this compound are often in competition with elimination reactions, particularly when the nucleophile is also a strong base. libretexts.orglibretexts.org The outcome of the reaction depends on a delicate balance of factors including the strength and steric hindrance of the base/nucleophile, the solvent, and the temperature.

Strong bases favor elimination, while strong, but weakly basic, nucleophiles favor substitution. For this compound, a secondary substrate, this competition is particularly relevant. The use of a strong, hindered base like potassium tert-butoxide would strongly favor elimination, whereas a good nucleophile that is a weak base, such as the iodide ion, would favor substitution.

Elimination Reactions

Elimination reactions of this compound result in the formation of an alkene, specifically 1-phenyl-1-propene, by the removal of a hydrogen atom from the adjacent carbon and the chlorine atom.

E1 Pathway Investigations

The E1 (Elimination Unimolecular) pathway proceeds through the same carbocation intermediate as the S(_N)1 reaction. Following the formation of the 1-phenylpropyl cation, a weak base (often the solvent) removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond.

Reaction Conditions and Product Distribution

The reaction of this compound is highly dependent on the conditions employed, which dictates the distribution of products. In the presence of a weak base and heat, elimination reactions are favored. For instance, when (S)-(1-chloropropyl)benzene is heated with ethanol (B145695) (CH₃CH₂OH), it undergoes an E1 elimination reaction. study.comchegg.com

The mechanism proceeds in a stepwise fashion. The initial and rate-determining step is the loss of the chloride ion (Cl⁻) to form a stable secondary benzylic carbocation. study.com The stability of this carbocation is significantly enhanced by resonance, with the positive charge delocalized across the adjacent benzene ring. study.com In the second step, ethanol acts as a weak base, abstracting a proton from the carbon adjacent to the carbocation, which leads to the formation of an alkene. study.com Due to the formation of a planar carbocation intermediate, the reaction can result in a mixture of (E)- and (Z)-1-phenyl-1-propene.

| Reactant | Reagents/Conditions | Mechanism | Major Product(s) |

| This compound | Heat, Ethanol (CH₃CH₂OH) | E1 Elimination | (E/Z)-1-phenyl-1-propene |

Under different conditions, such as the presence of a strong, non-nucleophilic base, an E2 mechanism might be favored. Conversely, with a strong nucleophile, substitution reactions (Sₙ1 or Sₙ2) could compete with elimination. The choice of solvent also plays a critical role; polar protic solvents tend to favor the Sₙ1/E1 pathways due to their ability to stabilize the carbocation and halide anion intermediates.

Radical Reactions

This compound can undergo free radical substitution at the benzylic position, typically initiated by ultraviolet (UV) light or a radical initiator. This process occurs via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. youtube.commasterorganicchemistry.comchemguide.uk

Initiation: The reaction is started by the homolytic fission of a halogen molecule, such as chlorine (Cl₂), under the influence of UV light. masterorganicchemistry.comchemguide.uk This cleavage produces two highly reactive chlorine free radicals (Cl•).

Cl₂ + UV light → 2 Cl•

Propagation: This stage consists of two steps that perpetuate the chain reaction.

A chlorine radical abstracts a hydrogen atom from the benzylic position (the carbon attached to both the benzene ring and the chlorine atom) of this compound. This is the most favorable site for abstraction due to the stability of the resulting radical. This step forms hydrogen chloride (HCl) and a phenylpropyl radical. chemguide.uk

The newly formed phenylpropyl radical then reacts with another molecule of Cl₂. It abstracts a chlorine atom to form the product, (1,1-dichloropropyl)benzene, and regenerates a chlorine radical. chemguide.uk This new chlorine radical can then participate in another cycle of the propagation step.

Termination: The chain reaction is terminated when two free radicals combine with each other, removing the reactive species from the cycle. youtube.com This can happen in several ways, such as the combination of two chlorine radicals to reform Cl₂, or a chlorine radical combining with a phenylpropyl radical.

The key intermediate in the free radical substitution of this compound is the 1-phenylpropyl radical. This radical is formed during the first propagation step when a chlorine radical abstracts the benzylic hydrogen. The structure is a carbon-centered radical at the benzylic position.

The significant stability of this intermediate is the primary reason why radical substitution occurs preferentially at this position. The stability arises from resonance delocalization, where the unpaired electron on the benzylic carbon can be delocalized into the π-system of the adjacent benzene ring. This delocalization spreads the radical character over the ortho and para positions of the ring, creating several resonance contributors. This distribution of the unpaired electron significantly lowers the energy of the radical intermediate, making it easier to form compared to radicals at other positions on the propyl chain.

Reductive Coupling Reactions

This compound, as an alkyl halide, can participate in reductive coupling reactions catalyzed by transition metals. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. In a typical catalytic cycle, a low-valent transition metal complex is used to couple two molecules of the alkyl halide, leading to a new, larger molecule.

| Reactant | Catalyst System | Reaction Type | Expected Product |

| 2 x this compound | Low-valent transition metal (e.g., Ni(0), Pd(0)) + Reducing Agent | Reductive Coupling | 2,3-Diphenylhexane |

The mechanism of transition-metal-catalyzed reductive coupling hinges on two key elementary steps: oxidative addition and reductive elimination. wikipedia.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of this compound to the low-valent metal center (e.g., M⁰). libretexts.org The metal complex inserts itself into the carbon-chlorine bond. This process is termed "oxidative" because the formal oxidation state of the metal increases by two (e.g., from 0 to +2). umb.eduumb.edu The coordination number of the metal also increases. umb.eduumb.edu For polarized substrates like alkyl halides, this step can proceed through a non-concerted, Sₙ2-type mechanism. libretexts.org This involves a nucleophilic attack by the metal center on the carbon bearing the chlorine atom, leading to an inversion of stereochemistry if the carbon is chiral. The result is an organometallic complex containing a phenylpropyl ligand and a chloro ligand attached to the metal center (e.g., (C₆H₅CH(C₂H₅))Mᴵᴵ(Cl)).

Reductive Elimination: Following the oxidative addition of a second molecule of this compound and a subsequent transmetalation or further reaction step that places two phenylpropyl groups on the metal center, the final C-C bond-forming step occurs via reductive elimination. This step is the reverse of oxidative addition. wikipedia.org The two organic ligands (the phenylpropyl groups) couple together and are eliminated from the metal's coordination sphere to form the final product, 2,3-diphenylhexane. libretexts.org For reductive elimination to occur, the two ligands to be coupled must typically be in a cis-position relative to each other on the metal center. libretexts.org During this step, the metal's oxidation state is reduced by two (e.g., from +2 back to 0), regenerating the active catalyst which can then enter another cycle. libretexts.org

Role of Nickel Intermediates and Redox Processes

The reactivity of this compound in nickel-catalyzed cross-coupling reactions is fundamentally governed by the ability of nickel to cycle through multiple oxidation states, facilitating the formation of new carbon-carbon bonds. These transformations operate through a series of nickel intermediates and redox processes, primarily involving Ni(0), Ni(I), Ni(II), and sometimes Ni(III) species. chinesechemsoc.orgacs.org

A common catalytic cycle in reductive cross-coupling begins with a low-valent nickel complex, typically Ni(0), which is generated in situ from a Ni(II) precatalyst by a stoichiometric reductant such as manganese (Mn) or zinc (Zn), or through electrochemical and photochemical methods. chinesechemsoc.orgchinesechemsoc.org The cycle proceeds via several key steps:

Oxidative Addition: The first step often involves the oxidative addition of one of the electrophiles, such as an aryl halide, to the Ni(0) center. This forms an organonickel(II) intermediate (Ar-Ni(II)-X). chinesechemsoc.org

Reduction: The resulting Ni(II) complex can then be reduced by the external reductant to a Ni(I) species (Ar-Ni(I)).

Second Electrophile Activation: This highly reactive Ni(I) intermediate can then activate the second electrophile, this compound. This can occur through a further oxidative addition to form a transient Ni(III) complex or via a radical pathway where the Ni(I) species generates an alkyl radical from the alkyl halide. acs.org

Reductive Elimination: The final, crucial step is reductive elimination from the nickel intermediate (e.g., a Ni(III) or Ni(II) species) which forms the desired C(sp²)–C(sp³) bond of the product. This step regenerates a lower-valent nickel species, allowing it to re-enter the catalytic cycle. chinesechemsoc.org

The specific pathway and the stability of the intermediates can be influenced by the choice of ligands, reductants, and solvents. organic-chemistry.org In some systems, particularly those involving dual catalysis like nickel/photoredox catalysis, the generation of alkyl radicals from alkyl halides is a key feature. chinesechemsoc.orgchinesechemsoc.org These radicals are then trapped by a Ni(0) or Ni(I) complex to form an organonickel intermediate that proceeds toward the product. chinesechemsoc.org

| Nickel Oxidation State | Role in Catalytic Cycle | Key Transformation |

|---|---|---|

| Ni(0) | Active catalyst/starting point | Undergoes oxidative addition with an electrophile (e.g., Ar-X). |

| Ni(I) | Key intermediate | Activates the second electrophile (e.g., Alkyl-X) or is formed by reduction of Ni(II). |

| Ni(II) | Common precatalyst and intermediate | Formed after oxidative addition; reduced to Ni(I) to continue the cycle. |

| Ni(III) | Higher-valent intermediate | Proposed in some mechanisms, undergoes reductive elimination to form the C-C bond. |

Cross-Selectivity vs. Homo-Selectivity

In nickel-catalyzed reductive coupling reactions involving two different electrophiles, such as an aryl halide and this compound, a significant challenge is controlling selectivity. The desired outcome is cross-selectivity , leading to the formation of the unsymmetrical product. However, a competing and often prevalent side reaction is homo-selectivity (or homo-coupling), where each electrophile couples with itself to form symmetrical dimers. chinesechemsoc.org

Achieving high cross-selectivity is crucial for the synthetic utility of these reactions. Several factors influence the balance between these two pathways:

Differential Reactivity of Electrophiles: The inherent difference in the rates of oxidative addition of the two electrophiles to the nickel center is a primary driver of selectivity. Often, aryl iodides or bromides react faster with the Ni(0) catalyst than alkyl chlorides, allowing for sequential activation. organic-chemistry.org

Ligand Effects: The choice of ligand is critical. In some systems, a dual-ligand approach, combining a bipyridyl and a phosphine ligand, has been shown to enhance cross-selectivity. chinesechemsoc.org Sterically hindered ligands can also play a role in preventing the formation of undesired homo-coupled products. nih.gov

Reaction Conditions: Parameters such as solvent, temperature, and the nature of the reductant can be tuned to favor the cross-coupling pathway. For instance, the use of manganese as a reductant in combination with specific ligand systems has proven effective in minimizing homo-coupling. organic-chemistry.org

The mechanism for achieving selectivity often relies on a catalytic cycle that avoids the buildup of highly reactive organometallic species that could lead to dimerization. organic-chemistry.orgacs.org By carefully managing the sequence of oxidative addition and reduction steps, the formation of the cross-coupled product can be favored over the two possible homo-coupled byproducts. researchgate.net

| Factor | Favors Cross-Selectivity | Leads to Homo-Selectivity |

|---|---|---|

| Electrophile Reactivity | Significant difference in oxidative addition rates between the two electrophiles. | Similar reactivity profiles of the two electrophiles. |

| Ligand System | Use of synergistic dual-ligand systems (e.g., bipyridine + phosphine). chinesechemsoc.orgorganic-chemistry.org | A single, non-selective ligand that promotes dimerization. |

| Catalyst Control | Controlled, sequential activation of each electrophile at the nickel center. acs.org | Rapid, uncontrolled activation of both electrophiles. |

| Reductant | Judicious choice of reductant (e.g., Mn) that modulates catalyst activity. organic-chemistry.org | Overly reactive reductant leading to rapid side reactions. |

Cross-Electrophile Coupling (XEC)

Cross-Electrophile Coupling (XEC) is a powerful synthetic strategy that directly forges a carbon-carbon bond between two different electrophilic partners, such as this compound and an aryl chloride, driven by a catalyst and an external reductant. acs.org This approach offers significant advantages over traditional cross-coupling methods, which typically require the pre-formation of a carbon nucleophile (e.g., an organometallic reagent like Grignard or organozinc reagents). acs.orgresearchgate.net The use of two bench-stable and readily available electrophiles makes XEC an operationally simple and highly attractive transformation. nih.govresearchgate.net

The general mechanism of a nickel-catalyzed XEC reaction involves the selective activation of the two different electrophiles within a single catalytic cycle. uci.edu A key aspect is the ability of the nickel catalyst to differentiate between the coupling partners. acs.org This differentiation can arise from differences in the C-X bond strengths and the electronic properties of the electrophiles.

For the coupling of an aryl halide and an alkyl halide like this compound, the catalytic cycle often proceeds as follows:

A low-valent nickel catalyst, Ni(0), preferentially undergoes oxidative addition with the more reactive electrophile (typically the aryl halide).

The resulting Ar-Ni(II)-X intermediate is reduced to an Ar-Ni(I) species.

This Ni(I) species then activates the second electrophile, the alkyl halide, often generating an alkyl radical.

The alkyl radical combines with the nickel center to form a Ni(III) intermediate.

This intermediate undergoes rapid reductive elimination to yield the cross-coupled product and a Ni(I) halide, which is then reduced back to Ni(0) to complete the cycle.

The development of XEC has been significantly advanced by the merger of nickel catalysis with other fields, such as photoredox and electrochemistry, which provide mild and efficient ways to drive the necessary redox processes. chinesechemsoc.org

| Feature of XEC | Description |

|---|---|

| Coupling Partners | Two different electrophiles (e.g., R¹-X and R²-X). acs.org |

| Key Advantage | Avoids the preparation and use of often sensitive organometallic nucleophiles. acs.orgresearchgate.net |

| Driving Force | An external reductant (chemical, photochemical, or electrochemical). chinesechemsoc.orgresearchgate.net |

| Catalyst | Typically a nickel complex, valued for its accessible oxidation states and ability to activate sluggish electrophiles. uci.edu |

| Selectivity | Relies on the catalyst's ability to differentiate between the two electrophiles to favor cross-coupling over homo-coupling. acs.org |

Rearrangement Reactions

Due to its chemical structure, this compound is susceptible to elimination reactions, particularly under thermal conditions in the presence of a base or a polar, protic solvent. The chlorine atom is attached to a secondary benzylic carbon, which is a key structural feature influencing its reactivity.

Upon cleavage of the carbon-chlorine bond, a secondary benzylic carbocation can be formed as an intermediate. This carbocation is relatively stable due to resonance delocalization of the positive charge into the adjacent benzene ring. This stability makes an E1 (Elimination, unimolecular) mechanism a plausible pathway. study.com

The E1 mechanism for this compound proceeds in two steps:

Formation of a Carbocation: The rate-determining step involves the spontaneous dissociation of the chloride leaving group to form the stable secondary benzylic carbocation. study.com

Deprotonation: A weak base, such as a solvent molecule (e.g., ethanol), then abstracts a proton from a carbon atom adjacent to the carbocation center. This results in the formation of a double bond, yielding an alkene product, primarily 1-phenylprop-1-ene. study.com

This elimination pathway competes with substitution reactions (SN1) and is favored by conditions such as heat and the use of a poor nucleophile that can act as a base. study.com While not a skeletal rearrangement in the classical sense (like a Wagner-Meerwein rearrangement), this elimination process represents a significant reaction pathway for this compound that alters the carbon framework's saturation.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to understand the mechanistic details of reactions involving (1-Chloropropyl)benzene.

DFT calculations have been successfully employed to elucidate the complex mechanisms of reactions where this compound is a key reactant. One notable example is the enantioselective Ni-catalyzed reductive coupling of this compound with an aryl bromide, such as 5-bromo-2-methoxypyridine, to form 1,1-diarylalkanes scispace.comresearchgate.netresearchgate.net. These studies explore the feasibility of different catalytic cycles and reaction pathways.

Oxidative addition

Reduction

Radical production

Radical addition

Reductive elimination

Catalyst regeneration researchgate.netresearchgate.net

Two feasible mechanisms were identified through these calculations. One is a six-step cycle, while another is a five-step mechanism researchgate.net. The calculations help in determining the most probable sequence of events at the molecular level, providing insights that are often difficult to obtain through experimental means alone.

A critical aspect of mechanism elucidation is the characterization of transient species, such as reaction intermediates and transition states. DFT modeling provides detailed information on the geometries and electronic structures of these species. In the context of the Ni-catalyzed reductive coupling of this compound, DFT calculations are used to model the various nickel-containing intermediates throughout the catalytic cycle scispace.comresearchgate.netresearchgate.net. These models are crucial for understanding how the catalyst interacts with the reactants and facilitates the bond-forming steps. The calculations can determine the structures of intermediates formed after oxidative addition, as well as the transition states for key steps like radical addition and reductive elimination.

By calculating the energies of the reactants, intermediates, transition states, and products, DFT can be used to construct a complete free energy profile for a reaction. This profile maps out the energy landscape of the reaction, revealing the heights of energy barriers (activation energies) and the relative stabilities of intermediates.

For the Ni-catalyzed coupling of this compound, DFT calculations have shown that the radical addition step is the rate-limiting step for the reaction, with a calculated energy barrier of 10.42 kcal/mol researchgate.net. This type of kinetic analysis is vital for understanding reaction rates and for the rational design of more efficient catalysts. The table below outlines the mechanistic steps investigated for this reaction.

| Mechanistic Step | Role in Catalytic Cycle |

| Oxidative Addition | Initial activation of a reactant by the Nickel catalyst. |

| Reduction | A change in the oxidation state of the Nickel center. |

| Radical Production | Formation of a radical species from a reactant. |

| Radical Addition | The rate-limiting step where the radical adds to another component. |

| Reductive Elimination | The final step to form the product and regenerate the catalyst. |

| Catalyst Regeneration | Return of the catalyst to its initial state to begin a new cycle. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations are particularly useful for studying the behavior of molecules at interfaces, such as between a liquid phase and a solid catalyst. These simulations can reveal how reactants like this compound might orient themselves at a catalytic surface and how their interactions at this interface influence the reaction. However, based on the conducted literature search, no specific MD simulation studies focusing on the interfacial properties of this compound in catalytic systems have been reported.

The solvent can play a crucial role in the outcome of a chemical reaction. MD simulations can be used to model the solvent environment around a molecule like this compound, providing insights into solvation effects and the diffusion characteristics of the molecule through the medium. This information is valuable for understanding reaction kinetics in solution. Despite the utility of this method, specific MD simulation studies detailing solvent effects or diffusion for this compound were not identified in the available literature.

Absence of Published Research Data for this compound

A thorough review of available scientific literature and chemical databases indicates a lack of specific published research focusing on the in-depth computational and theoretical studies of this compound. While general computed properties are available in databases such as PubChem, dedicated scholarly articles detailing the quantum chemical and computational spectroscopic analyses for this specific compound could not be located.

Computational chemistry is a powerful tool for investigating molecular properties. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict electronic structures, molecular orbitals, and spectroscopic profiles. For many organic molecules, extensive research is available detailing these theoretical investigations. For instance, studies on related benzene (B151609) derivatives often include detailed analyses of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Molecular Electrostatic Potential (MEP) maps, and Mulliken population analysis. Furthermore, computational spectroscopic analyses frequently provide calculated vibrational frequencies (IR and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis absorption spectra, which are then compared with experimental data to provide a comprehensive understanding of the molecule's characteristics.

However, for this compound, specific data sets and detailed discussions pertaining to these advanced computational analyses are not present in the currently accessible body of scientific literature. Research providing the necessary data tables and in-depth findings for the requested sections on "Quantum Chemical Studies" and "Computational Spectroscopic Analysis" is not available. Therefore, it is not possible to provide a detailed article on these specific topics for this compound at this time.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy

In the ¹H NMR spectrum of (1-Chloropropyl)benzene, the distinct chemical environments of the protons lead to a series of signals. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The proton on the carbon bearing the chlorine atom (the benzylic methine proton) is deshielded by both the aromatic ring and the electronegative chlorine atom, resulting in a signal further downfield, expected to be a triplet. The methylene (B1212753) protons of the propyl group would appear as a multiplet, influenced by coupling to both the methine and methyl protons. The terminal methyl protons, being furthest from the electron-withdrawing groups, would resonate at the most upfield position, appearing as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has nine unique carbon atoms, which would theoretically lead to nine distinct signals. The carbon atom attached to the chlorine (benzylic carbon) is expected to have a chemical shift in the range of 60-70 ppm. The carbons of the ethyl group attached to this benzylic carbon will have shifts in the typical aliphatic region. The aromatic carbons will show signals in the 125-145 ppm range. The carbon atom in the benzene ring directly attached to the chloropropyl group (the ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons due to the substituent effect.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.2 - 7.4 | Multiplet |

| Benzylic Methine Proton | ~4.8 - 5.2 | Triplet |

| Methylene Protons | ~1.8 - 2.2 | Multiplet |

| Methyl Protons | ~0.9 - 1.2 | Triplet |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic Ipso-Carbon | ~140 - 145 |

| Aromatic Ortho/Meta/Para Carbons | ~125 - 130 |

| Benzylic Carbon | ~60 - 70 |

| Methylene Carbon | ~30 - 35 |

| Methyl Carbon | ~10 - 15 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group are found just below 3000 cm⁻¹. The stretching vibration of the C-Cl bond, a key feature for this molecule, is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The C=C stretching vibrations within the benzene ring will give rise to one or more sharp peaks in the 1450-1600 cm⁻¹ region. Bending vibrations for the substituted benzene ring can also be observed at lower frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy, but based on different selection rules. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, should produce a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. The aromatic C=C stretching vibrations will also be visible, as will the C-H stretching modes.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3070 | Strong |

| Benzene Ring Breathing | ~1000 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600 | Medium |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 154 g/mol for the ³⁵Cl isotope and 156 g/mol for the ³⁷Cl isotope, in a roughly 3:1 ratio). A common fragmentation pathway would be the loss of a chlorine radical to form a stable benzylic carbocation, which would give a strong peak. Further fragmentation of the propyl chain would also be expected.

| Ion | Predicted m/z | Significance |

| [C₉H₁₁³⁵Cl]⁺ | 154 | Molecular Ion (M⁺) |

| [C₉H₁₁³⁷Cl]⁺ | 156 | Molecular Ion (M+2) |

| [C₉H₁₁]⁺ | 119 | Loss of Cl |

| [C₇H₇]⁺ | 91 | Tropylium ion (rearrangement) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to investigate conjugated systems. The benzene ring in this compound contains a π-electron system that absorbs UV radiation. A characteristic absorption band, known as the B-band, is expected around 255 nm. The presence of the alkyl chloride substituent may cause a slight shift in the position and intensity of this absorption compared to unsubstituted benzene.

| Transition | Expected λmax (nm) |

| π → π* (B-band) | ~255 - 265 |

Applications of 1 Chloropropyl Benzene in Advanced Organic Synthesis

(1-Chloropropyl)benzene, a halogenated aromatic hydrocarbon, serves as a versatile intermediate and building block in the field of advanced organic synthesis. Its reactivity, centered around the benzylic chloride, allows for the strategic construction of more intricate molecular frameworks. This capacity makes it a valuable precursor in the synthesis of a diverse range of compounds, from complex architectures to specific bioactive molecules that are significant in the pharmaceutical and agrochemical industries. The presence of a chiral center in its structure also opens avenues for its application in asymmetric synthesis.

Advanced Topics and Future Research Directions

Catalyst Development for Enhanced Reactivity and Selectivity

The primary route to synthesizing (1-Chloropropyl)benzene and other alkylated aromatics is the Friedel-Crafts alkylation. mt.com Historically, this reaction has relied on homogeneous Lewis acid catalysts, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). pw.live While effective, these catalysts suffer from significant drawbacks, including their corrosive nature, difficulty in separation from the product mixture, and the generation of large amounts of hazardous waste. tandfonline.com

Future research is intensely focused on the development of heterogeneous solid acid catalysts to overcome these limitations. These catalysts offer simplified product purification, potential for regeneration and reuse, and a reduction in corrosive waste streams. researchgate.net Key areas of development include:

Zeolites: These microporous aluminosilicate minerals, such as H-Y and H-beta zeolites, have been investigated for Friedel-Crafts alkylations. nih.gov Their well-defined pore structures can impart shape selectivity, potentially controlling the formation of isomers. A bifunctional catalyst combining ZnCrOx with beta-zeolite has been studied for producing alkylbenzenes from benzene (B151609) and syngas, demonstrating the versatility of zeolite-based systems.

Clays: Activated montmorillonite clay has emerged as a highly active and durable catalyst for Friedel-Crafts alkylations, particularly in continuous-flow systems. nih.gov It provides a high turnover frequency and can maintain its performance over extended periods.

Supported Acids: Heteropolyacids, such as dodecatungstophosphoric acid (DTP), supported on materials like K-10 clay, have shown promise for the alkylation of benzene with olefins. acs.org Similarly, silica-supported phosphotungstic acid has been successfully used as a highly active, selective, and stable catalyst in flow reactors. researchgate.net

Ionic Liquids: Acidic ionic liquids, for instance, those based on trimethylamine hydrochloride and aluminum chloride, serve as alternative catalytic media. researchgate.net They can exhibit high catalytic activity under mild reaction conditions and may be recycled, although their cost and long-term stability remain areas of investigation.

The goal of this research is to design catalysts that not only improve reaction efficiency but also provide greater control over selectivity, minimizing the formation of polyalkylated byproducts and directing the reaction toward the desired isomer. pw.livechemistrysteps.com

| Catalyst Type | Examples | Key Advantages | Research Directions |

| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | High activity, Low cost | Overcoming waste generation and corrosion issues |

| Heterogeneous Solid Acids | Zeolites, Montmorillonite Clay, Supported Heteropolyacids | Reusable, Easy separation, Reduced waste, Shape selectivity | Improving long-term stability, Preventing catalyst deactivation |

| Ionic Liquids | Et₃NHCl-AlCl₃ | High activity under mild conditions, Potential for recycling | Reducing cost, Enhancing thermal and chemical stability |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of alkylbenzenes to minimize environmental impact. tandfonline.com This involves a holistic approach to process design, from the choice of starting materials to the final product isolation.

A primary focus is the replacement of hazardous catalysts like AlCl₃ and hydrogen fluoride (HF) with the solid acid catalysts discussed previously. tandfonline.comresearchgate.net These alternatives are non-corrosive, reusable, and significantly reduce the generation of toxic waste.

Another key strategy is the use of more environmentally benign alkylating agents. Traditional Friedel-Crafts reactions often use alkyl halides, which generate halogenated waste. Research is exploring the use of alcohols and alkenes as "greener" substitutes. glasp.co Alkylation with alcohols, for instance, produces only water as a byproduct, representing a significant improvement in atom economy. nih.govresearchgate.net

Biocatalysis represents a frontier in green synthesis. nih.gov The use of enzymes offers the potential for reactions to be carried out under exceptionally mild conditions (ambient temperature and pressure) with unparalleled selectivity. pageplace.deunlp.edu.ar While the direct enzymatic synthesis of this compound is not yet established, research into chemo-enzymatic methods for producing related derivatives is underway. researchgate.net Enzymes like lipases and oxidoreductases can be used to create complex chiral molecules, and this technology could be adapted for the synthesis of functionalized this compound analogues. nih.govmdpi.com

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, is revolutionizing chemical manufacturing by moving reactions from traditional batch reactors into continuously operating tubes or channels. nih.gov This technology offers substantial advantages for reactions like Friedel-Crafts alkylation, which can be highly exothermic and difficult to control on a large scale.

The benefits of applying flow chemistry to alkylbenzene synthesis include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with hazardous reagents or exothermic reactions.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivities. researchgate.net

Scalability: Scaling up a flow process can be as simple as running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. nih.gov

Integration with Heterogeneous Catalysts: Flow chemistry is ideally suited for use with packed-bed reactors containing solid acid catalysts. nih.gov This combination allows for the continuous production of the product without the need for downstream catalyst separation, streamlining the entire process. researchgate.net

Research has demonstrated the successful Friedel-Crafts alkylation of aromatics with alcohols and olefins using heterogeneous catalysts like montmorillonite clay and β-zeolite under continuous-flow conditions, achieving high yields and catalyst durability. nih.govresearchgate.net

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volume |

| Heat Transfer | Often inefficient, leading to temperature gradients | Excellent, allowing for precise temperature control |

| Mixing | Can be inefficient, especially on a large scale | Highly efficient and rapid mixing |

| Scalability | Complex, often requires re-optimization | Simpler, achieved by longer run times or parallelization |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Computational Design of Novel Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level. researchgate.netrajpub.com While specific computational studies on this compound are limited, extensive research on the mechanism of Friedel-Crafts alkylation and the chlorination of aromatic rings provides a solid foundation for future work. researchgate.netnih.gov

Theoretical studies can elucidate the intricate steps of the reaction, including:

The formation of the electrophile from the alkyl halide and the Lewis acid catalyst. pw.live

The structure and stability of reaction intermediates, such as the Wheland intermediate (arenium ion). researchgate.net

The energy profiles of different reaction pathways, helping to predict the most likely products and identify the rate-determining step.

By modeling the interaction between reactants, catalysts, and solvents, computational methods can help screen potential new catalysts for desired properties like high activity and selectivity before they are synthesized in the lab. researchgate.net This in-silico approach can accelerate the discovery of novel catalysts and reaction conditions. Future research will likely involve applying these computational techniques to model the specific reactions of (1-chloropropane) with benzene, optimizing catalyst structures for improved performance, and predicting the reactivity of novel derivatives of this compound.

Exploration of Derivatives and Analogues

This compound serves as a valuable intermediate for the synthesis of a wide range of derivatives and analogues. cymitquimica.com Research in this area focuses on creating new molecules with tailored properties for various applications, from materials science to pharmaceuticals.

Future directions in this field include:

Isomeric Studies: Investigating the synthesis and properties of isomers such as (2-Chloropropyl)benzene and (3-Chloropropyl)benzene allows for a systematic understanding of how the chlorine atom's position on the alkyl chain affects reactivity and physical properties. nist.govchemeo.com

Synthesis of Functionalized Analogues: Introducing additional functional groups onto the benzene ring or modifying the alkyl chain can lead to novel compounds. For example, propenylbenzene derivatives have been synthesized and evaluated for biological activities, including antimicrobial and antioxidant properties. researchgate.net Similar strategies could be applied to this compound to explore its potential in medicinal chemistry.

Polymer Precursors: Alkylbenzenes are foundational chemicals in the polymer industry. mt.com Derivatives of this compound could be explored as monomers or additives for creating new polymers with specific thermal or mechanical properties.

Surfactant Precursors: Linear alkylbenzenes are key precursors to linear alkylbenzene sulfonates (LAS), which are widely used as biodegradable surfactants. acs.orgresearchgate.net Exploring the synthesis of longer-chain analogues of this compound could lead to new classes of surfactants.

The exploration of these derivatives is crucial for expanding the chemical space accessible from this compound and for discovering new materials and molecules with valuable applications.

Q & A

Q. What are the common synthetic routes for (1-chloropropyl)benzene, and how are reaction conditions optimized for yield and purity?

this compound is typically synthesized via alkylation of benzene derivatives using chloropropyl halides. For example, alkylation of phenol analogs (e.g., 4-methoxyphenol) with 3-chloropropyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF at 60–80°C yields chloropropyl-substituted benzene derivatives . Reaction optimization includes controlling temperature, solvent polarity, and stoichiometric ratios of reagents. Post-synthesis purification involves distillation or recrystallization to achieve >98% purity .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

¹H and ¹³C NMR are critical for structural elucidation. For example:

- ¹H NMR (DMSO-d₆) : δ 1.09–1.07 (t, 3H, CH₃), 2.73–2.51 (m, 2H, CH₂Cl), 3.73 (s, 3H, OCH₃), 7.15–7.13 (d, 2H, aromatic protons) .

- ¹³C NMR : δ 23.38 (CH₃), 45.04 (CH₂Cl), 158.00 (aromatic C-O) . Splitting patterns and coupling constants distinguish between chloropropyl isomers (e.g., 1- vs. 3-chloro positions) .

Q. What factors influence the regioselectivity of chlorination in propylbenzene derivatives?

Reactivity is governed by hyperconjugation and steric effects. In propylbenzene, tertiary hydrogens (C-1 position) are more reactive toward chlorination due to stabilization of the radical intermediate. For example, reactions with t-butyl hypochlorite yield ~85% this compound as the major product, with minor 2- and 3-chloro isomers . Computational studies (e.g., DFT) can predict regioselectivity by analyzing transition-state energies .

Advanced Research Questions

Q. What mechanisms underlie the cytotoxicity of this compound derivatives in cellular models?

Tris(1-chloropropyl) phosphate (TCPP), a derivative, induces mitochondrial dysfunction and oxidative stress in avian hepatocytes and neuronal cells. Dose-dependent cytotoxicity (IC₅₀ = 50–100 µM) correlates with downregulation of SOD1 (superoxide dismutase) and CYP1A1 (cytochrome P450) mRNA . Mechanistic studies using RNA-seq or proteomics are recommended to map pathways like apoptosis or ER stress .

Q. How can researchers resolve contradictions in toxicity data across different experimental models?

Discrepancies (e.g., in vitro vs. in vivo toxicity) arise from metabolic differences (e.g., hepatic vs. neuronal metabolism). A systematic approach includes:

- Cross-model validation using primary cells (e.g., hepatocytes) and immortalized lines (e.g., HepG2).

- Dose-response alignment with physiologically relevant concentrations .

- Meta-analysis of transcriptomic datasets to identify conserved biomarkers .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

- GC-MS/MS : Optimized with electron ionization (EI) and selected reaction monitoring (SRM) for detection limits <1 ppb in environmental samples .

- LC-QTOF-MS : Provides high-resolution mass data for structural confirmation, especially in metabolomic studies .

- Headspace-SPME : Effective for volatile derivatives in biological fluids (e.g., urine or serum) .

Data Contradiction Analysis

Q. Why do studies report varying metabolic half-lives for this compound derivatives?

Half-life discrepancies (e.g., 2–24 hours in avian vs. mammalian models) stem from:

- Species-specific cytochrome P450 activity.

- Experimental design differences (e.g., static vs. flow-through systems in hepatocyte cultures) . Recommendation : Standardize OECD test guidelines (e.g., TG 455) for in vitro metabolism assays .

Methodological Best Practices

Q. How should researchers design dose-response experiments for chloropropyl derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.